2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound’s IUPAC name derives from its bicyclic benzodioxin system and aminoethanol side chain. The benzodioxin moiety consists of a benzene ring fused to a 1,4-dioxane ring, creating a 2H,3H-benzodioxin structure. The numbering begins at the oxygen atom in the dioxane ring, with the fused benzene ring contributing positions 3 and 4. The aminoethanol group (-NH₂-CH₂-CHOH-) attaches at position 6 of the benzodioxin system.
The full IUPAC name is 2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-ol , reflecting:
- The 2-amino group on the ethanol backbone.
- The 1-(2,3-dihydrobenzo[b]dioxin-6-yl) substituent, indicating the benzodioxin’s position and hydrogenation state.
- The ethan-1-ol suffix, denoting the two-carbon alcohol chain.
Structural analysis reveals a planar benzodioxin ring connected to a chiral carbon in the aminoethanol side chain, which introduces stereoisomerism (discussed in Section 1.4).
Alternative Nomenclatural Representations (CAS, PubChem, INCI)
Alternative identifiers and registry numbers facilitate cross-referencing across databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 4384-99-0 | |
| PubChem CID | Not yet assigned | N/A |
| Enamine Registry | ENAH30473D77 | |
| MDL Number | MFCD03764435 |
Synonyms include:
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₃NO₃ corresponds to:
- 10 carbon atoms : 6 from the benzodioxin ring and 4 from the aminoethanol chain.
- 13 hydrogen atoms : Distributed across the aromatic and aliphatic regions.
- 1 nitrogen atom : From the primary amine group.
- 3 oxygen atoms : Two in the dioxane ring and one in the hydroxyl group.
The molecular weight, calculated as:
$$
(10 \times 12.01) + (13 \times 1.01) + (14.01) + (3 \times 16.00) = 195.22 \, \text{g/mol}
$$
matches experimental data from Enamine.
Isomeric Forms and Stereochemical Considerations
The compound exhibits chirality at the C1 position of the ethanol chain (bearing the hydroxyl and amino groups). This generates two enantiomers:
| Configuration | R/S Designation |
|---|---|
| (R)-enantiomer | C1 = R |
| (S)-enantiomer | C1 = S |
Current literature does not specify whether the compound is synthesized as a racemic mixture or in an enantiopure form. The benzodioxin ring’s fused structure imposes planarity, limiting conformational flexibility, while the aminoethanol side chain allows rotational freedom around the C-C bonds.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |
InChI Key |
ZNJZGKGERMMBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with ethylene oxide in the presence of a strong base to form the intermediate compound, which is then reacted with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL" to three structurally related heterocyclic derivatives from HETEROCYCLES, Vol. 60, No. 4 (2003) . These analogs share fused aromatic systems but differ in substituents, enabling insights into substituent effects on properties.
Table 1: Key Physicochemical and Spectral Comparisons
Key Observations:
Substituent Effects on Melting Points: Halogenated derivatives (8p, 8q) exhibit higher melting points (200–231°C) compared to non-halogenated analogs (8g: 176–178°C), likely due to increased molecular symmetry and halogen-mediated crystal packing . The target compound’s aminoethanol substituent may lower its melting point due to reduced symmetry and enhanced solubility.
Spectral Signatures: IR Spectroscopy: All analogs show strong C=O stretches (~1720–1739 cm⁻¹), absent in the target compound due to its lack of ketone groups. The target’s amino and hydroxyl groups would instead produce N-H/O-H stretches (~3300–3500 cm⁻¹) . ¹H NMR: Aromatic protons in halogenated derivatives (8p, 8q) resonate downfield (δ 7.08–8.13) due to electron-withdrawing effects, whereas methyl groups appear as singlets (δ 1.88–1.92). The target compound’s ethanolamine moiety would likely show broad signals for -NH₂ and -OH protons (δ 1.5–5.0) .
However, this may reduce thermal stability relative to halogenated derivatives .
Research Findings and Limitations
- Structural Insights : The benzo-dioxin core in the target compound shares similarities with furopyran derivatives (e.g., 8p, 8q, 8g), but its substitution pattern diverges significantly, limiting direct extrapolation of properties .
- Data Gaps: No experimental data (e.g., melting point, spectral profiles) for the target compound are available in the provided evidence. Comparisons rely on substituent-driven trends from analogs.
Biological Activity
2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article explores its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- CAS Number : 1178439-27-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.
Cytotoxic Activity
Research indicates that derivatives of the benzodioxin structure exhibit notable cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL have demonstrated significant inhibitory effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The most potent compounds in related studies showed IC values below 20 μM, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
While specific mechanisms for 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL are still under investigation, similar compounds have been shown to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds with similar structures have been found to disrupt cell cycle progression.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in related studies.
Case Studies
Several case studies highlight the effectiveness of benzodioxin derivatives:
- Study on Benzodioxin Derivatives :
- Screening for Anti-Cancer Activity :
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC (μM) | Observations |
|---|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 | High cytotoxicity comparable to doxorubicin |
| Compound 9 | MCF-7 | 17.16 ± 1.54 | Significant inhibition of proliferation |
| Related Benzodioxins | Various | < 60 | Noteworthy cytotoxic activities observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
